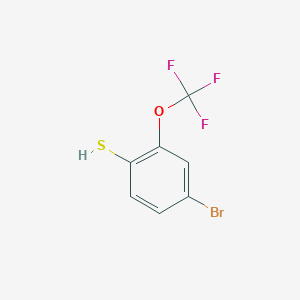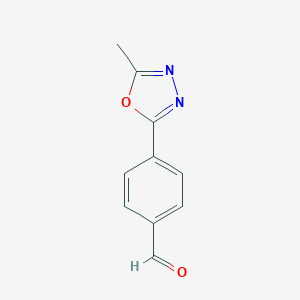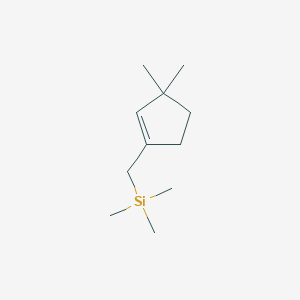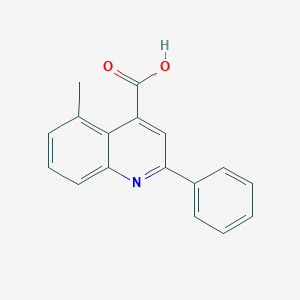![molecular formula C8H12N4 B071168 [4-(Aminomethyl)phenyl]guanidine CAS No. 174959-56-9](/img/structure/B71168.png)
[4-(Aminomethyl)phenyl]guanidine
Übersicht
Beschreibung
“[4-(Aminomethyl)phenyl]guanidine” is a derivative of guanidine, a strong organic base . It has been used in the development of nonpeptidic highly selective inhibitors of human urokinase . This compound is an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of “[4-(Aminomethyl)phenyl]guanidine” involves the iterative derivatization of its amino group with various hydrophobic residues . This process is guided by structure-activity relationship-based optimization of the spacer in terms of hydrogen bond acceptor/donor properties . The synthesis of guanidines in general can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines .Molecular Structure Analysis
The molecular structure of “[4-(Aminomethyl)phenyl]guanidine” has been analyzed using X-ray crystallography . The X-ray crystal structure of the urokinase B-chain complexed with this inhibitor revealed a surprising binding mode .Chemical Reactions Analysis
“[4-(Aminomethyl)phenyl]guanidine” derivatives have been used as nonpeptidic highly selective inhibitors of human urokinase . The chemical reactions involved in the creation of these inhibitors have been studied extensively .Wissenschaftliche Forschungsanwendungen
Guanidine compounds, including [4-(Aminomethyl)phenyl]guanidine, have shown potential in a wide range of therapeutic applications. They have been studied for their roles in central nervous system disorders, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in cosmetic products (Sączewski & Balewski, 2013).
The guanidine group defines the chemical and physicochemical properties of many medically significant compounds. Guanidine-containing derivatives are important in treating various diseases due to their pharmacological properties and mechanisms of action (Sączewski & Balewski, 2009).
Guanidines have versatile applications in biological activities. Their synthesis has been advanced, with methods involving the reaction of an amine with an activated guanidine precursor. They are found in natural products and compounds of medicinal interest, serving roles such as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).
Guanidine compounds have been explored for their roles in biomimetic coordination chemistry. A series of bis-guanidine ligands designed for use in this area have shown substitutional flexibility and a wide range of functionalities (Herres‐Pawlis et al., 2005).
Guanidines have been studied as reagents and catalysts in organic reactions. They have been recognized for their roles in base-catalyzing organic reactions, coordination chemistry, and medicinal chemistry (Alonso-Moreno et al., 2014).
The catalytic activity of guanidinium units toward the cleavage of phosphoric diesters has been investigated, revealing their potential in various molecular scaffolds and catalysis processes (Salvio & Casnati, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKSHZWZRKXXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297656 | |
| Record name | N-[4-(Aminomethyl)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)phenyl]guanidine | |
CAS RN |
174959-56-9 | |
| Record name | N-[4-(Aminomethyl)phenyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174959-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminomethyl)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




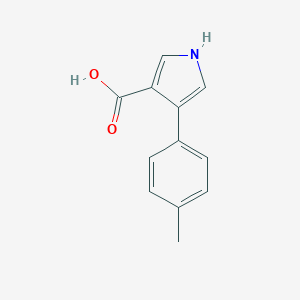
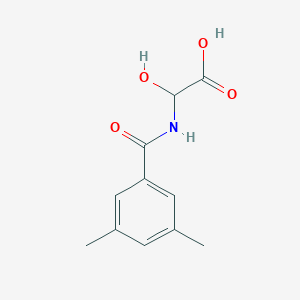

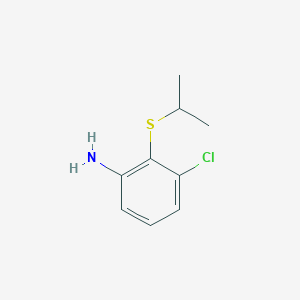
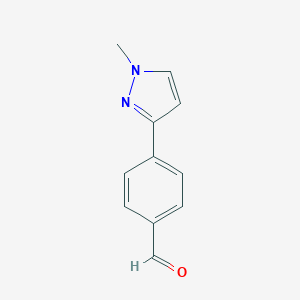

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

